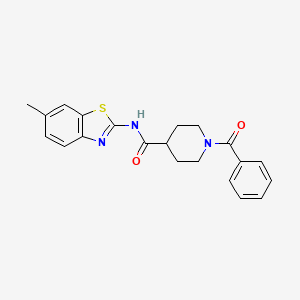![molecular formula C23H18N2O4 B11158768 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11158768.png)
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, and antitumor properties . The chromen-2-one nucleus is a key structural component in many pharmacologically active molecules.
Méthodes De Préparation
The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide can be achieved through various synthetic routes. One common method involves the use of Mannich base of 4-hydroxy coumarin and 4-chloro-3-formyl coumarin . The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyrrolidine. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Analyse Des Réactions Chimiques
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with various molecular targets and pathways. The chromen-2-one nucleus is known to inhibit enzymes such as topoisomerase II and tyrosine kinase, which are involved in DNA replication and cell signaling, respectively . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide can be compared with other chromen-2-one derivatives, such as:
4-hydroxy-2-quinolones: These compounds also exhibit diverse biological activities, including antibacterial and antifungal properties.
7-hydroxy coumarin derivatives: Known for their antifungal and antibacterial activities, these compounds share similar structural features with this compound.
The uniqueness of this compound lies in its specific combination of the chromen-2-one nucleus with the pyridin-2-ylmethyl group, which enhances its biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H18N2O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-[4-(2-oxochromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H18N2O4/c26-22(25-14-18-6-3-4-12-24-18)15-28-19-10-8-16(9-11-19)20-13-17-5-1-2-7-21(17)29-23(20)27/h1-13H,14-15H2,(H,25,26) |
Clé InChI |
YXYJRMVMQUTUJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11158688.png)
![N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11158697.png)
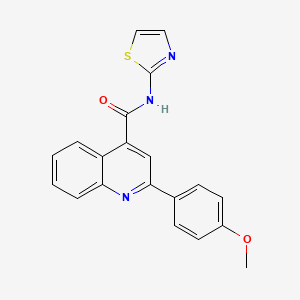
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11158720.png)
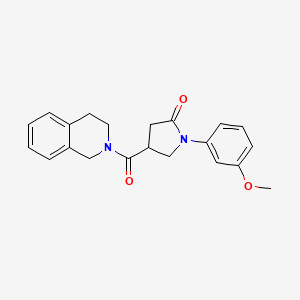
![4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11158732.png)
![9-(1,3-benzodioxol-5-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11158740.png)
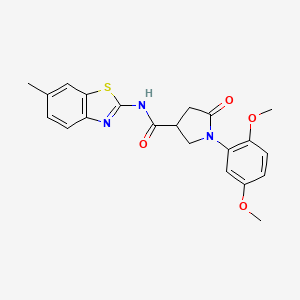
![(2S)-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11158750.png)
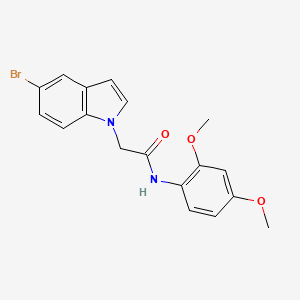

![2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B11158762.png)
![isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11158771.png)
